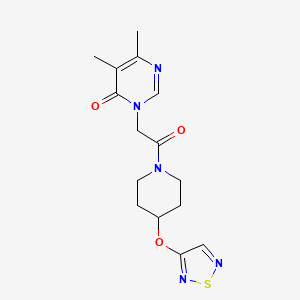

3-(1H-1,2,4-triazol-1-yl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of AP2 involves several steps, including the condensation of appropriate precursors. For instance, one synthetic route involves the reaction of 3,3-dimethyl-2-butanone with 1,2,4-triazole-3-amine. Spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular formula of AP2 is C~8~H~13~N~3~O , with a molecular weight of 167.21 g/mol . The compound’s three-dimensional arrangement plays a crucial role in its biological activity.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Pharmaceutical Applications

1,2,4-Triazole derivatives are known for their broad biological activities and are used in the synthesis of various drugs . The triazole ring can mimic peptide bonds and interact with enzymes and receptors, making it valuable in medicinal chemistry. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” could potentially be used in the development of new pharmaceuticals with antifungal, antibacterial, or antiviral properties .

Agrochemical Research

Compounds with a 1,2,4-triazole structure have been utilized as plant growth regulators. Derivatives like “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” may influence the levels of endogenous hormones in plants, thus controlling plant growth and development . They can be synthesized and evaluated for their potential as new agrochemicals, functioning as growth stimulants or retardants.

Polymer Chemistry

In polymer chemistry, triazole derivatives are intermediates in synthesizing various functional materials. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” could be involved in creating novel polymers with specific properties like increased durability or thermal stability .

Supramolecular Chemistry

The triazole ring’s ability to form non-covalent bonds makes it useful in supramolecular chemistry. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” might be used to create complex structures through molecular self-assembly, which could be applied in the development of new materials or nanotechnology .

Bioconjugation Techniques

Bioconjugation involves attaching two molecules together, often for biological applications. Triazole derivatives can be used in ‘click chemistry’ to conjugate molecules in a biocompatible manner. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” could be used to attach drugs to targeting molecules or to modify biological molecules for research purposes .

Fluorescent Imaging

Triazole compounds can be part of fluorescent probes used in imaging techniques. These compounds can bind to specific biological targets and emit fluorescence, allowing for visualization of cellular processes. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” may be modified to act as a fluorescent tag in biological imaging applications .

Materials Science

The structural versatility of triazole derivatives makes them suitable for materials science applications. They can be used to modify the surface properties of materials or to create new materials with desired mechanical, electrical, or optical properties .

Chemical Biology

In chemical biology, triazole derivatives are used to study biological systems. “3-(1H-1,2,4-triazol-1-yl)butan-2-amine” could be incorporated into small molecules to probe biological pathways or to modulate the function of biomolecules .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that triazole compounds can bind with a variety of enzymes and receptors in biological systems . They show broad biological activities in both agrichemistry and pharmacological chemistry .

Mode of Action

Triazole compounds are known to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions enable the triazole compounds to bind with their targets and induce changes.

Biochemical Pathways

It’s known that certain triazole compounds can inhibit the biosynthesis of gibberellin, a plant hormone, by inhibiting the enzyme ent-kaurene oxidase . This enzyme catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid, a biosynthetic precursor of gibberellin .

Pharmacokinetics

The compound is soluble in chloroform, ethyl acetate, and methanol , which suggests it may have good bioavailability.

Result of Action

Certain triazole compounds have been found to have physiological activity as plant growth regulators . For example, they can promote root length and influence the levels of endogenous hormones in plants .

Action Environment

The compound has a melting point of 62-64 °c and a boiling point of 2833±420 °C , suggesting that it is stable under a wide range of temperatures. It can be stored at room temperature , indicating that it is stable under normal environmental conditions.

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-yl)butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-5(7)6(2)10-4-8-3-9-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLBLMYFEQNWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N1C=NC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-triazol-1-yl)butan-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2919090.png)

![2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919095.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2919096.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919099.png)

![N-(2-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2919103.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2919105.png)